Naxagolide Demonstrates 79-Fold Higher D2High Affinity Than Pramipexole
In direct head-to-head binding competition assays using [3H]domperidone against human cloned receptors, (+)-PHNO exhibited Ki values of 0.24 nM at D2High and 0.6 nM at D3High receptors [1]. Comparatively, pramipexole required Ki values of 19 nM at D2High and 9 nM at D3High receptors in the same assay system [1].
| Evidence Dimension | Binding affinity (Ki) at human cloned D2High receptor |
|---|---|
| Target Compound Data | 0.24 nM (D2High); 0.6 nM (D3High) |
| Comparator Or Baseline | Pramipexole: 19 nM (D2High), 9 nM (D3High); Bromocriptine: 0.7 nM (D2High), 1.3 nM (D3High); Apomorphine: 0.5 nM (D2High), 2.6 nM (D3High) |
| Quantified Difference | 79-fold higher affinity than pramipexole at D2High; 2.9-fold higher than bromocriptine; 2.1-fold higher than apomorphine |
| Conditions | Competition binding with [3H]domperidone at human cloned D2High and D3High receptors |
Why This Matters
This quantitative difference directly impacts the compound's utility as a high-sensitivity pharmacological probe or PET radiotracer precursor, enabling receptor occupancy studies at concentrations where pramipexole would be ineffective.
- [1] Seeman P, et al. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors. Synapse. 2005 Nov;58(2):122-8. doi: 10.1002/syn.20193. View Source
